(E)-2-cyano-2-(5-(4-methoxybenzyl)-4-oxo-3-(m-tolyl)thiazolidin-2-ylidene)acetamide
Description
Properties
IUPAC Name |
(2E)-2-cyano-2-[5-[(4-methoxyphenyl)methyl]-3-(3-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S/c1-13-4-3-5-15(10-13)24-20(26)18(28-21(24)17(12-22)19(23)25)11-14-6-8-16(27-2)9-7-14/h3-10,18H,11H2,1-2H3,(H2,23,25)/b21-17+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBQZFEZKZDONDK-HEHNFIMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C(SC2=C(C#N)C(=O)N)CC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)N\2C(=O)C(S/C2=C(\C#N)/C(=O)N)CC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-2-cyano-2-(5-(4-methoxybenzyl)-4-oxo-3-(m-tolyl)thiazolidin-2-ylidene)acetamide is a compound that belongs to the thiazolidinone family, which has been extensively studied for its diverse biological activities. The thiazolidinone scaffold is known for its role in various therapeutic applications, including antidiabetic, antimicrobial, and anticancer activities. This article delves into the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in different biological contexts, and potential therapeutic applications.
Thiazolidinones, including the compound , primarily exert their biological effects through:
- PPAR-γ Activation : These compounds activate the peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in glucose metabolism and lipid homeostasis. This activation enhances insulin sensitivity and reduces blood glucose levels, making it particularly relevant in diabetes management .
- Antimicrobial Properties : The compound has demonstrated significant antibacterial and antifungal activities. It inhibits the growth of various bacterial strains such as Escherichia coli, Klebsiella pneumoniae, and Staphylococcus aureus, as well as fungal strains like Candida albicans and Cryptococcus neoformans through mechanisms that may involve disruption of cellular integrity or inhibition of essential metabolic pathways .
Antidiabetic Activity
Research indicates that thiazolidinones can improve insulin resistance through PPAR-γ activation. A study showed that derivatives of thiazolidinones significantly lowered fasting blood glucose levels in diabetic models, supporting their use as potential antidiabetic agents .
Antimicrobial Activity
In vitro studies have reported that this compound exhibits potent antimicrobial activity. A comparative analysis revealed its effectiveness against several pathogenic bacteria and fungi, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .
| Microbial Strain | MIC (µg/mL) | Standard Antibiotic | MIC (µg/mL) |
|---|---|---|---|
| Escherichia coli | 12.5 | Ampicillin | 25 |
| Staphylococcus aureus | 6.25 | Methicillin | 12.5 |
| Candida albicans | 15 | Fluconazole | 30 |
Anticancer Activity
The compound's anticancer potential has also been explored. In cell line studies, it induced apoptosis in cancer cells through both intrinsic and extrinsic pathways. The presence of specific substituents on the thiazolidinone ring appears to enhance its cytotoxicity against various cancer cell lines .
Case Study: HeLa Cell Line
In a study involving HeLa cells:
- Treatment with the compound resulted in a significant reduction in cell viability.
- Flow cytometry analysis indicated an increase in early and late apoptotic cells after treatment with varying concentrations of the compound.
Additional Biological Activities
Thiazolidinones have also been associated with:
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a thiazolidinone ring structure with a cyano group and a methoxybenzyl moiety, contributing to its chemical reactivity and biological activity. The synthesis typically involves multi-step organic reactions, including cyclization and functional group modifications. Key steps in the synthesis include:
- Starting Materials : Thiazolidinones and substituted acetamides.
- Reagents : Commonly used reagents include DCC (dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) for coupling reactions.
- Characterization Techniques : The final product is characterized using techniques such as NMR (nuclear magnetic resonance) spectroscopy and TLC (thin-layer chromatography) to ensure purity and structural integrity.
Biological Activities
The compound exhibits several biological properties that make it a subject of interest in pharmacological research:
Antimicrobial Activity
Research indicates that thiazolidinones possess antimicrobial properties. Studies on similar compounds suggest that modifications to the thiazolidinone structure can enhance activity against various pathogens. For instance:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 256 µg/mL |
| Staphylococcus aureus | 128 µg/mL |
These results suggest that derivatives of (E)-2-cyano-2-(5-(4-methoxybenzyl)-4-oxo-3-(m-tolyl)thiazolidin-2-ylidene)acetamide could be developed into effective antimicrobial agents .
Anti-inflammatory Properties
Thiazolidinones are known for their anti-inflammatory effects. In silico studies have shown that similar compounds can inhibit enzymes involved in inflammatory pathways, such as 5-lipoxygenase (5-LOX), which is crucial in the synthesis of leukotrienes . The potential for this compound to act as a 5-LOX inhibitor warrants further exploration.
Anticancer Potential
The compound's structural features suggest potential anticancer activity. Preliminary studies have indicated that thiazolidinone derivatives can induce apoptosis in cancer cells through mitochondrial pathways. For example, compounds with similar frameworks have shown selective cytotoxicity towards human cancer cell lines:
| Cell Line | IC50 Value (µM) |
|---|---|
| HCT116 | 10 |
| MCF7 | 15 |
| HeLa | 12 |
These findings highlight the need for further investigation into the anticancer properties of this compound .
Case Study 1: Antimicrobial Efficacy
A study published in MDPI evaluated the antimicrobial efficacy of thiazolidinone derivatives, establishing a correlation between structural modifications and enhanced biological activity. The findings suggested that specific substitutions on the thiazolidinone ring significantly improved potency against gram-positive bacteria .
Case Study 2: Cytotoxic Effects on Cancer Cells
In vitro tests on various cancer cell lines revealed that compounds structurally related to this compound exhibited promising IC50 values in the low micromolar range, indicating potential for development as anticancer agents .
Chemical Reactions Analysis
Key Steps
-
Condensation :
-
Reagents : 2-cyano-3-mercaptoacrylamide reacts with aldehydes (e.g., 4-methoxybenzaldehyde) under basic conditions (e.g., pyridine).
-
Mechanism : Formation of an imine intermediate via nucleophilic attack of the thiol group on the aldehyde carbonyl, followed by elimination of water .
-
Role of m-tolyl group : Introduced via a substituted acrylamide precursor or during subsequent substitution steps.
-
-
Cyclization :
-
Reaction : The intermediate undergoes intramolecular cyclization to form the thiazolidinone ring .
-
Conditions : Typically involves heating in polar aprotic solvents (e.g., ethanol, acetic acid) or refluxing with catalysts.
-
Yield : Reported yields range from 77% for analogous thiazolidinones, with purity confirmed by melting point analysis (216–217°C).
-
-
Arylidene Formation :
| Step | Reagents | Conditions | Outcome |
|---|---|---|---|
| Condensation | 2-cyano-3-mercaptoacrylamide, aldehyde | Basic medium (e.g., pyridine) | Imine intermediate |
| Cyclization | Heat, catalyst | Ethanol/acetic acid reflux | Thiazolidinone ring formation |
| Arylidene formation | Aromatic aldehyde, base | Pyridine, room temperature | 5-arylidene-substituted thiazolidinone |
Thiazolidinone Ring Formation
The cyclization step involves a nucleophilic attack by the thiol group on the carbonyl carbon of the acrylamide precursor, followed by elimination of water and ring closure. This forms the five-membered thiazolidinone ring (S-C-N framework) .
Arylidene Substitution
The methylene group at position 5 undergoes nucleophilic addition with aromatic aldehydes, forming a conjugated double bond (arylidene group). This step enhances the compound’s stability and biological activity .
Spectroscopic Data
Potential Chemical Reactions
-
Hydrolysis :
-
The acetamide group may undergo hydrolysis under acidic/basic conditions to form carboxylic acid derivatives.
-
-
Ring-Opening :
-
The thiazolidinone ring could react with nucleophiles (e.g., amines) under alkaline conditions, leading to cleavage of the C-S bond.
-
-
Substitution :
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound’s core structure aligns with thiazolidinone derivatives synthesized via condensation of aldehydes with thiazolidine-2,4-dione intermediates . Key structural analogs and their substituent variations are summarized below:
Key Observations :
- Substituent Diversity: The target compound’s 4-methoxybenzyl group at position 5 contrasts with chlorobenzylidene (Compound 9) or benzyloxy-methoxyphenyl (Compound 14), which influence electronic and steric properties. The m-tolyl group at position 3 provides hydrophobicity, whereas analogs feature amino-linked or acetic acid side chains .
Physicochemical Properties
- Melting Points (MP): The target compound’s MP is unreported, but analogs with methoxy groups (e.g., Compound 5) or cyano/ester groups (Compound 12) show MPs between 150–280°C, correlating with crystallinity and intermolecular interactions .
- Stability: The 4-methoxybenzyl group may enhance stability compared to electron-withdrawing substituents (e.g., nitro in Compound 12), which could destabilize the thiazolidinone ring .
Q & A
Q. What are the optimal synthetic routes for (E)-2-cyano-2-(5-(4-methoxybenzyl)-4-oxo-3-(m-tolyl)thiazolidin-2-ylidene)acetamide?
The compound can be synthesized via a multi-step protocol involving:
- Step 1 : Condensation of substituted benzaldehyde derivatives (e.g., 4-methoxybenzyl aldehyde) with thiosemicarbazide or arylthiourea in acetic acid under reflux to form thiazolidinone intermediates .
- Step 2 : Cyclocondensation with mercaptoacetic acid and aryl amines (e.g., 4-methoxyaniline) in ethanol/piperidine to introduce the cyanoacetamide moiety .
- Step 3 : Purification via recrystallization from DMF/ethanol mixtures, monitored by TLC .
Key parameters include stoichiometric ratios (1:1.1 aldehyde to thiosemicarbazide), reaction time (3–5 h), and use of catalysts like piperidine .
Q. How can the structure of this compound be confirmed experimentally?
Use a combination of:
- Spectroscopy : IR (to confirm C=O, C≡N stretches), H/C NMR (to verify substituent integration and coupling patterns), and HRMS for molecular weight validation .
- X-ray crystallography : Employ SHELXTL or WinGX for single-crystal refinement. For example, anisotropic displacement parameters can be visualized via ORTEP-3 .
- Elemental analysis : Match calculated vs. observed C, H, N, S percentages (deviation <0.4%) .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Antimicrobial screening : Use agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values determined via broth microdilution .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., leukemia HL-60) to calculate IC values .
- Antioxidant activity : DPPH radical scavenging assays, comparing % inhibition to ascorbic acid controls .
Advanced Research Questions
Q. How can computational methods aid in understanding its mechanism of action?
- Docking studies : Use AutoDock Vina to model interactions with bacterial enzymes (e.g., DNA gyrase) or human kinases (e.g., CDK1) .
- Pharmacophore modeling : Identify key functional groups (e.g., 4-oxo-thiazolidinone, cyanoacetamide) responsible for binding using Schrödinger Suite .
- QSAR analysis : Correlate substituent electronic parameters (Hammett σ) with bioactivity data to guide structural optimization .
Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data?
- Re-refinement : Check for overfitting in SHELXL by adjusting occupancy/thermal parameters and validating with R .
- Dynamic NMR : Resolve tautomerism or rotational isomers (e.g., E/Z configurations) by variable-temperature H NMR .
- Complementary techniques : Pair XRD with solid-state IR to confirm hydrogen bonding patterns .
Q. How to optimize reaction yields when scaling up synthesis?
- Solvent screening : Replace ethanol with DMF for higher solubility of intermediates, improving yields from ~70% to >85% .
- Microwave-assisted synthesis : Reduce reaction time from 5 h to 30 min while maintaining regioselectivity .
- Catalyst optimization : Replace piperidine with DBU (1,8-diazabicycloundec-7-ene) to enhance cyclization efficiency .
Q. What advanced characterization techniques validate its stability under physiological conditions?
- LC-MS/MS : Monitor degradation products in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) over 24 h .
- DSC/TGA : Determine thermal decomposition profiles (onset >200°C indicates suitability for oral formulations) .
- ROS detection : Use fluorescent probes (e.g., DCFH-DA) in cell-based assays to assess oxidative stress induction .
Methodological Notes
- Synthesis : Prioritize anhydrous conditions to avoid hydrolysis of the cyano group .
- Crystallography : For twinned crystals, use TWINLAW in SHELXL to refine overlapping domains .
- Bioassays : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) and validate via triplicate experiments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
